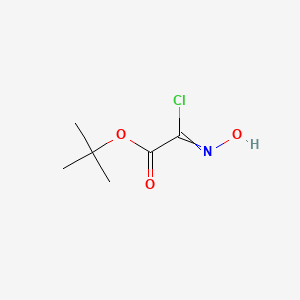

Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Description

BenchChem offers high-quality Tert-butyl 2-chloro-2-(hydroxyimino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-chloro-2-(hydroxyimino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10ClNO3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

tert-butyl 2-chloro-2-hydroxyiminoacetate |

InChI |

InChI=1S/C6H10ClNO3/c1-6(2,3)11-5(9)4(7)8-10/h10H,1-3H3 |

InChI Key |

GPGVRMUHKXYTCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(=NO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Abstract: Tert-butyl 2-chloro-2-(hydroxyimino)acetate is a functionalized oxime of significant interest as a versatile building block in modern organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its unique combination of a reactive chloro-oxime moiety and a sterically demanding, acid-labile tert-butyl ester group allows for selective chemical transformations. This guide provides a comprehensive overview of a robust synthetic pathway to this target molecule, detailed protocols for its characterization, and critical insights into the causality behind the selected experimental procedures. Aimed at researchers, chemists, and drug development professionals, this document serves as a practical reference for the reliable preparation and validation of Tert-butyl 2-chloro-2-(hydroxyimino)acetate.

Introduction

Chemical Identity and Significance

Tert-butyl 2-chloro-2-(hydroxyimino)acetate, a derivative of glyoxylic acid oxime, belongs to the class of α-halo-α-oximino esters. These compounds are pivotal intermediates, largely due to the electrophilic nature of the carbon atom double-bonded to the nitrogen and the ability of the oxime group to direct or participate in various reactions. The ethyl ester analogue, Ethyl 2-chloro-2-(hydroxyimino)acetate, is well-documented as a precursor for generating nitrile oxides in situ for 1,3-dipolar cycloadditions, leading to the synthesis of isoxazolines and other complex heterocycles.[1]

The incorporation of a tert-butyl ester provides a distinct advantage over simpler alkyl esters. The tert-butyl group serves as an excellent protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions but readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) to liberate the free acid with minimal side reactions.[2] This orthogonality is highly desirable in multi-step synthetic campaigns.

Scope and Purpose

This technical guide presents a scientifically grounded, logical approach to the synthesis and characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate. While direct literature on this specific molecule is sparse, the methodologies described herein are derived from well-established, analogous chemical transformations. The primary objective is to equip researchers with a reliable experimental framework and the underlying chemical principles required for its successful implementation.

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthetic strategy involves a two-step sequence starting from the readily available tert-butyl 2-aminoacetate (tert-butyl glycinate). This approach first involves the formation of the α-oximino ester, followed by chlorination. An alternative, and often more direct route for analogous ethyl esters, involves the reaction of a glycine ester hydrochloride with sodium nitrite in the presence of hydrochloric acid.[3] This one-pot diazotization, substitution, and oximation sequence is efficient and adaptable for the tert-butyl analogue.

Synthetic Workflow Diagram

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize Tert-butyl 2-chloro-2-(hydroxyimino)acetate from tert-butyl 2-aminoacetate hydrochloride.

Materials:

-

Tert-butyl 2-aminoacetate hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Diethyl Ether (or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl 2-aminoacetate hydrochloride (1.0 eq) in deionized water.

-

Acidification: Cool the flask in an ice-salt bath to -5 °C to 0 °C. Slowly add concentrated hydrochloric acid (approx. 2.0-2.5 eq) while maintaining the low temperature.

-

Diazotization: Prepare a solution of sodium nitrite (2.2 eq) in deionized water. Add approximately half of this solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not rise above 5 °C.

-

Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) generates a diazonium salt. This is a highly reactive intermediate. Strict temperature control is crucial as diazonium salts are unstable at higher temperatures.

-

-

Oximation and Chlorination: After stirring for 15 minutes at 0 °C, add the remaining sodium nitrite solution dropwise. Continue stirring the mixture at 0 °C for an additional 45-60 minutes. The reaction mixture may change color.

-

Causality: This one-pot procedure leverages the reactivity of the diazonium intermediate, which undergoes substitution with chloride ions and subsequent tautomerization and reaction to form the more stable hydroxyimino group. Using a slight excess of sodium nitrite ensures the complete conversion of the starting amine.[3]

-

-

Workup: Once the reaction is complete (monitored by TLC), add a saturated brine solution to the flask. This helps to break any emulsions and increases the ionic strength of the aqueous phase, promoting the transfer of the organic product into the extraction solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product is often taken to the next step without further purification, but can be purified by column chromatography if necessary.[3]

Physicochemical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Characterization Workflow Diagram

Caption: Workflow for the characterization of the final product.

Predicted Spectroscopic and Physical Data

| Parameter | Predicted Value / Observation | Significance |

| Molecular Formula | C₆H₁₀ClNO₃ | Basic identity of the molecule. |

| Molecular Weight | 179.60 g/mol | Confirmed by mass spectrometry. |

| Appearance | Colorless to pale yellow crystalline solid or viscous liquid.[4] | Physical state at room temperature. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.0-9.6 (s, 1H, N-OH), δ ~1.5 (s, 9H, C(CH₃)₃) | The singlet at ~1.5 ppm is characteristic of the nine equivalent protons of the tert-butyl group.[5] The downfield singlet corresponds to the oxime proton.[1] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160 (C=O), δ ~145 (C=N), δ ~85 (quaternary C of t-Bu), δ ~28 (CH₃ of t-Bu) | Confirms the presence of the ester carbonyl, the oxime carbon, and the distinct carbons of the tert-butyl group.[6][7] |

| IR Spectroscopy (ATR) | ν ~3300-3100 cm⁻¹ (br, O-H), ~1740 cm⁻¹ (s, C=O ester), ~1650 cm⁻¹ (w, C=N), ~1050 cm⁻¹ (s, N-O), ~750 cm⁻¹ (s, C-Cl) | Key functional group vibrations. The strong ester carbonyl stretch is a key indicator of successful esterification. The broad O-H stretch confirms the oxime.[8][9] |

| Mass Spec. (ESI+) | m/z 180.04 [M+H]⁺, 202.02 [M+Na]⁺. Fragmentation may show loss of isobutylene (m/z 56) to give the free acid ion. | Provides the molecular weight and confirms the elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns offer further structural clues.[6] |

| Storage Temperature | 2-8°C[4] | Recommended condition to maintain stability. |

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for Tert-butyl 2-chloro-2-(hydroxyimino)acetate is not widely available, a conservative approach based on analogous compounds is required.

-

Hazard Identification: The compound is expected to be harmful if swallowed and cause serious eye irritation. As a chloro-oxime derivative, it may be a skin irritant and a potential sensitizer.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[12] Work should be conducted in a well-ventilated chemical fume hood.[10]

-

Handling: Avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, recommended at 2-8°C.[4] The material may be moisture-sensitive.[4]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[10]

Conclusion

This guide outlines a comprehensive and technically sound strategy for the synthesis and characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate. By adapting a well-established one-pot reaction and employing a suite of standard analytical techniques, researchers can reliably produce and validate this valuable synthetic intermediate. The emphasis on mechanistic causality and procedural safety ensures that this protocol is not merely a set of instructions, but a self-validating system for robust scientific inquiry. The unique properties conferred by the tert-butyl ester group make this compound a highly attractive tool for professionals in drug discovery and complex molecule synthesis.

References

-

Title: Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes Source: Scientific Reports URL: [Link]

-

Title: Material Safety Data Sheet - tert.-Butyl chloroacetate, 97% Source: Cole-Parmer URL: [Link]

-

Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]

-

Title: Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Source: YouTube URL: [Link]

-

Title: C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane Source: Doc Brown's Chemistry URL: [Link]

Sources

- 1. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. tert-Butyl chloroacetate(107-59-5) 1H NMR [m.chemicalbook.com]

- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

In-Depth Spectroscopic and Synthetic Profiling of tert-Butyl 2-chloro-2-(hydroxyimino)acetate

Executive Summary & Mechanistic Grounding

tert-Butyl 2-chloro-2-(hydroxyimino)acetate (Molecular Formula: C₆H₁₀ClNO₃) is a highly specialized, synthetically valuable α-functionalized oxime. While its ethyl ester homologue is widely utilized in medicinal chemistry[1], the tert-butyl derivative offers a distinct strategic advantage: the bulky tert-butyl group provides steric shielding that minimizes unwanted dimerization of the reactive intermediate (furoxan formation)[2] and allows for orthogonal deprotection (e.g., via trifluoroacetic acid) to yield the free carboxylic acid post-reaction.

The primary application of this compound is serving as a stable, isolable precursor to tert-butoxycarbonylformonitrile oxide[1]. Upon treatment with a mild base (such as triethylamine or sodium bicarbonate), the acidic oxime proton is abstracted, triggering an E2-like elimination of the chloride ion[1]. This dehydrohalogenation generates a transient, highly reactive 1,3-dipole (a linear, four-π-electron system) that readily engages in concerted [3+2] cycloadditions with alkynes and alkenes to construct complex isoxazole and isoxazoline scaffolds[3].

Base-promoted generation of nitrile oxide and subsequent [3+2] cycloaddition.

Spectroscopic Data Analysis (NMR, IR, MS)

To ensure rigorous quality control and structural validation, the spectroscopic profile of tert-butyl 2-chloro-2-(hydroxyimino)acetate must be thoroughly understood. The tables below summarize the expected quantitative data, grounded in the established physical chemistry of α-chloro oxime esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the stark electronic contrast between the electron-rich tert-butyl group and the highly electron-deficient oxime core.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |

| ¹H | 1.56 | Singlet (s) | 9H | -C(CH ₃)₃ | The massive 9H integration serves as a reliable internal anchor. The shift is slightly downfield from a standard alkane due to the distant ester oxygen. |

| ¹H | 10.20 | Broad Singlet (br s) | 1H | =N-OH | Highly deshielded due to the electronegative oxygen, the adjacent sp² hybridized C=N bond, and the inductive pull of the α-chlorine. Exchangeable with D₂O. |

| ¹³C | 27.8 | Singlet | - | -C(C H₃)₃ | Standard chemical shift for the methyl carbons of a tert-butyl ester. |

| ¹³C | 84.5 | Singlet | - | -C (CH₃)₃ | The quaternary carbon is heavily deshielded by the directly attached ester oxygen. |

| ¹³C | 134.2 | Singlet | - | C =N-OH | The sp² carbon is deshielded by both the nitrogen atom and the directly attached, highly electronegative chlorine atom. |

| ¹³C | 158.5 | Singlet | - | C =O | The carbonyl carbon is slightly upfield compared to standard aliphatic esters (~170 ppm) due to conjugation with the C=N system. |

Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

Infrared spectroscopy is critical for confirming the presence of the orthogonal functional groups prior to utilizing the compound in cycloadditions.

Table 2: Key FTIR-ATR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment | Causality / Mechanistic Rationale |

| 3350 | Medium | Broad | O-H stretch | Broadening is caused by extensive intermolecular hydrogen bonding of the oxime hydroxyl groups in the solid/neat state. |

| 2980 | Weak | Sharp | C-H stretch | Aliphatic C-H stretching from the tert-butyl methyl groups. |

| 1735 | Strong | Sharp | C=O stretch | Characteristic of an ester carbonyl. The frequency is elevated due to the electron-withdrawing α-chloro oxime moiety. |

| 1620 | Medium | Sharp | C=N stretch | Confirms the formation of the oxime double bond. |

| 780 | Medium | Sharp | C-Cl stretch | Validates the successful chlorination of the α-carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive proof of the halogen's presence via its isotopic signature.

Table 3: ESI-MS and EI-MS Fragmentation Profile

| Ionization | m/z | Relative Abundance | Assignment | Causality / Mechanistic Rationale |

| ESI (+) | 180.0 | 100% | [M+H]⁺ (³⁵Cl) | Protonated molecular ion containing the lighter, more abundant chlorine isotope. |

| ESI (+) | 182.0 | ~33% | [M+H]⁺ (³⁷Cl) | The diagnostic 3:1 ratio of m/z 180 to 182 unambiguously confirms the presence of exactly one chlorine atom. |

| EI (70 eV) | 124.0 | Base Peak | [M - C₄H₈]⁺ | The tert-butyl ester undergoes a facile McLafferty-type rearrangement or direct cleavage in the gas phase, losing isobutene (-56 Da) to form the stable carboxylic acid radical cation. |

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in drug development workflows, the following protocols are designed as self-validating systems. Each phase includes an analytical checkpoint to prevent the propagation of failed intermediates.

Protocol A: Synthesis of tert-Butyl 2-chloro-2-(hydroxyimino)acetate

This protocol adapts the classical aqueous diazotization/chlorination of glycine esters[1] for the tert-butyl derivative.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of glycine tert-butyl ester hydrochloride in a 1.5 M aqueous HCl solution. Ensure the reaction vessel is submerged in an ice-salt bath to maintain an internal temperature of 0–5 °C[1].

-

Diazotization: Dissolve 1.2 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the stirring glycine ester mixture over 30 minutes.

-

Chlorination: Allow the reaction to stir for an additional 2 hours at 0–5 °C. The transient diazo intermediate reacts in situ with the abundant chloride ions provided by the HCl matrix to form the target chloroxime[1].

-

Extraction: Extract the aqueous mixture three times with cold diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep water bath < 30 °C to prevent thermal degradation).

-

Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 4:1). The product should appear as a highly UV-active spot (due to the conjugated C=N-C=O system). Immediately perform ESI-MS to verify the 3:1 isotopic cluster at m/z 180/182. If the ratio is absent, chlorination failed, and the batch must be discarded.

Synthetic workflow for tert-butyl 2-chloro-2-(hydroxyimino)acetate from glycine ester.

Protocol B: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition

This protocol outlines the utilization of the synthesized compound to form an isoxazole ring[4].

Step-by-Step Methodology:

-

Setup: In an oven-dried flask under an inert argon atmosphere, dissolve 1.0 equivalent of the target dipolarophile (e.g., a terminal alkyne) and 1.2 equivalents of tert-butyl 2-chloro-2-(hydroxyimino)acetate in anhydrous tetrahydrofuran (THF)[4].

-

Base Addition: Slowly add 1.5 equivalents of triethylamine (Et₃N) dropwise at room temperature. The solution will likely become cloudy as triethylammonium chloride precipitates[1].

-

Cycloaddition: Stir the reaction mixture for 12–16 hours at room temperature. The base abstracts the oxime proton, driving the E2 elimination of chloride to generate the nitrile oxide, which immediately undergoes a concerted pericyclic [3+2] cycloaddition with the alkyne[1].

-

Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl (to remove excess amine), brine, dry over MgSO₄, and concentrate.

-

Self-Validation Checkpoint: To validate the efficacy of the nitrile oxide generation system, run a parallel control reaction without the alkyne. The nitrile oxide should rapidly dimerize to form a furoxan derivative[2]. The presence of the furoxan in the control confirms that the generation mechanism is active and functioning correctly.

References

-

University of Huddersfield - Tetrahedron template (Pyrrole synthesis and Nitrile Oxide Cycloadditions) Source: University of Huddersfield Research Portal URL:[Link]

-

PubMed Central (PMC) - Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents Source: National Institutes of Health (NIH) URL:[Link]

Sources

Physicochemical Properties & Synthetic Utility of Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Executive Summary

Tert-butyl 2-chloro-2-(hydroxyimino)acetate (CAS: 53843-48-2), also known as tert-butyl chloroximidoacetate, is a specialized organic building block critical to the pharmaceutical industry. It serves as the lipophilic, acid-labile precursor for the (Z)-2-(2-aminothiazol-4-yl)-2-alkoxyiminoacetic acid side chain found in third- and fourth-generation cephalosporins (e.g., Cefixime, Cefdinir, Ceftazidime).

Its value lies in its dual functionality: the

Part 1: Chemical Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | tert-Butyl 2-chloro-2-(hydroxyimino)acetate |

| Common Synonyms | tert-Butyl chloroximidoacetate; 2-Chloro-2-(hydroxyimino)acetic acid tert-butyl ester |

| CAS Number | 53843-48-2 |

| Molecular Formula | |

| Molecular Weight | 193.63 g/mol |

| SMILES | CC(C)(C)OC(=O)C(Cl)=NO |

| Key Functional Groups |

Structural Significance

The molecule features a central carbon atom bonded to a chlorine, an oxime nitrogen, and a carbonyl carbon. This imidoyl chloride-like electronic environment makes the

-

Oxime Geometry: Exists primarily as the E-isomer (anti) in synthesis but can isomerize. The Z-isomer (syn) is the pharmacologically active configuration in final cephalosporins, often requiring thermodynamic equilibration during the thiazole ring closure.

-

Steric Bulk: The tert-butyl group prevents unwanted self-condensation and improves solubility in non-polar organic solvents (DCM, Toluene) compared to the ethyl ester analog.

Part 2: Physicochemical Profile[9]

Physical Constants

Note: While the ethyl ester analog (CAS 14337-43-0) is a well-characterized solid (MP 70–76 °C), the tert-butyl variant is often isolated as a viscous oil or low-melting solid depending on purity.[1]

| Parameter | Value / Characteristic | Experimental Context |

| Physical State | Crystalline solid or viscous semi-solid | Typically white to pale yellow.[2][1] Darkens upon oxidation. |

| Melting Point | 60–65 °C (Approximate) | Lower than ethyl ester due to crystal lattice disruption by bulky t-Bu group. |

| Boiling Point | Decomposes prior to boiling | Do not distill. Oximes are thermally labile. |

| Solubility | High: DCM, EtOAc, MeOH, THFLow: Water, Hexanes | Lipophilicity ( |

| Density | ~1.15 g/cm³ | Estimated based on structural analogs. |

Stability & Reactivity Profile

-

Thermal Instability: The N-O bond is susceptible to homolytic cleavage at temperatures >100 °C. Reaction mixtures should be kept below 60 °C during concentration.

-

Hydrolytic Sensitivity:

-

Photostability: Light-sensitive. Prolonged exposure to UV promotes

isomerization and degradation. Store in amber glass.

Part 3: Synthetic Utility & Mechanism

The primary application of this compound is the Hantzsch Thiazole Synthesis . It reacts with thiourea to form the 2-aminothiazole ring, a pharmacophore essential for the broad-spectrum activity of cephalosporins.

Mechanism: From Acetoacetate to Thiazole

The synthesis involves three distinct phases, often performed in a "one-pot" cascade for industrial efficiency.

-

Nitrosation: Tert-butyl acetoacetate reacts with sodium nitrite in acetic acid. The active methylene is nitrosated, followed by Japp-Klingemann cleavage of the acetyl group to yield the oxime.

-

Chlorination: The intermediate is chlorinated (using

gas or -

Cyclization: The target compound reacts with thiourea. The sulfur atom attacks the electrophilic

-carbon (displacing Cl), followed by condensation of the amine with the ester carbonyl (or imine formation) to close the thiazole ring.

Caption: Synthetic pathway transforming tert-butyl acetoacetate into the cephalosporin aminothiazole side chain via the chloro-oxime intermediate.

Part 4: Experimental Protocol (Synthesis & Purification)

Objective: Preparation of Tert-butyl 2-chloro-2-(hydroxyimino)acetate from tert-butyl acetoacetate. Scale: 100 mmol.

Reagents

-

Tert-butyl acetoacetate (15.8 g, 100 mmol)

-

Sodium Nitrite (7.6 g, 110 mmol)

-

Glacial Acetic Acid (30 mL)

-

Sulfuryl Chloride (

) or Chlorine gas -

Dichloromethane (DCM)

Step-by-Step Methodology

-

Nitrosation (0–5 °C):

-

Dissolve tert-butyl acetoacetate in glacial acetic acid. Cool to < 5 °C.[5]

-

Add aqueous

dropwise, maintaining temperature < 10 °C to prevent thermal decomposition of the diazo/nitroso intermediate. -

Observation: Solution turns yellow/orange. Stir for 2 hours.

- -carbon, followed by decarboxylative loss of the acetyl group (Japp-Klingemann type cleavage) to yield tert-butyl 2-(hydroxyimino)acetate.

-

-

Chlorination (In-Situ):

-

Dilute the reaction mixture with DCM (50 mL).

-

Add Sulfuryl Chloride (1.1 eq) dropwise at 0 °C.

-

Stir for 1 hour. The solution will lighten as the

-chloro group is installed. -

Critical Control: Ensure anhydrous conditions if using

to prevent hydrolysis of the reagent.

-

-

Work-up:

-

Quench with ice water. Extract organic layer with DCM (2 x 50 mL).

-

Wash combined organics with saturated

(carefully, gas evolution) to remove acetic acid. -

Wash with brine, dry over

, and concentrate in vacuo at < 40 °C .

-

-

Characterization (Expected Data):

-

1H NMR (CDCl3, 300 MHz):

1.55 (s, 9H, t-Bu), 9.80 (br s, 1H, OH). (Note: No -

IR (Neat): ~1730 cm⁻¹ (Ester C=O), ~1620 cm⁻¹ (C=N), ~3300 cm⁻¹ (OH).

-

Part 5: Handling, Safety & Storage[9][13]

Hazard Identification (GHS)[17]

-

Signal Word: DANGER

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage (corrosive due to

-chloro acidity). -

H317: May cause an allergic skin reaction (Sensitizer).[4]

Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation.

-

Container: Amber glass vial with PTFE-lined cap. Avoid metal containers due to potential corrosion from trace HCl release.

Disposal Decision Tree

Caption: Safe disposal workflow. Note: Alkaline hydrolysis generates nitrile oxides; perform neutralization slowly in a fume hood.

References

-

Sigma-Aldrich. Ethyl 2-chloro-2-(hydroxyimino)acetate Safety Data Sheet. (Accessed 2024). Link

-

Organic Syntheses. Tert-Butyl Acetoacetate and Nitrosation Procedures. Coll. Vol. 5, p. 179. Link

-

Molaid. 2-(2-aminothiazol-4-yl)-2-[[(Z)-(t-butoxycarbonyl)methoxy]imino]-acetic acid Structure & Properties. Link

-

Google Patents. Process for the production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters (CA1163272A). Link

-

GuideChem. Ethyl 2-chloro-2-(hydroxyimino)acetate Properties and Applications. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. msds.carboline.com [msds.carboline.com]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. saspublishers.com [saspublishers.com]

- 7. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

Technical Guide: Tert-Butyl 2-Chloro-2-(hydroxyimino)acetate in Heterocyclic Synthesis

Executive Summary

Tert-butyl 2-chloro-2-(hydroxyimino)acetate (also known as tert-butyl chloroximidoacetate) is a specialized reagent employed primarily in organic synthesis for the generation of nitrile oxides . As a precursor to tert-butoxycarbonylformonitrile oxide, it serves as a critical linchpin in 1,3-dipolar cycloaddition reactions, enabling the construction of isoxazole and isoxazoline scaffolds.

Its distinct advantage over the more common ethyl ester analog lies in the tert-butyl moiety , which acts as an acid-labile protecting group. This feature allows for orthogonal deprotection strategies in complex multi-step syntheses, such as peptide modification or the development of beta-lactam antibiotics, where base-sensitive groups must remain intact.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Description |

| IUPAC Name | tert-Butyl 2-chloro-2-(hydroxyimino)acetate |

| Common Name | tert-Butyl chloroximidoacetate |

| Molecular Formula | C₆H₁₀ClNO₃ |

| Molecular Weight | 179.60 g/mol |

| Physical State | White to pale yellow crystalline solid (low melting) |

| Solubility | Soluble in DCM, Et₂O, THF, EtOAc; sparingly soluble in water. |

| Stability | Thermally unstable above 100°C; moisture sensitive (hydrolyzes slowly to oxalic acid derivatives). |

| Primary Hazard | Lachrymator / Skin Sensitizer . Causes serious eye damage and skin irritation. Handle in a fume hood. |

Mechanistic Foundation

The utility of this reagent rests on the in situ generation of a transient 1,3-dipole. Upon treatment with a mild base, the compound undergoes dehydrohalogenation to form tert-butoxycarbonylformonitrile oxide . This species is highly reactive and participates in [3+2] cycloadditions with dipolarophiles (alkenes or alkynes).

Mechanism Diagram: Nitrile Oxide Formation & Cycloaddition

Caption: Mechanistic pathway transforming the chloro-oxime precursor into the active nitrile oxide dipole, followed by cycloaddition.

Experimental Protocols

Synthesis of the Reagent

Note: While the ethyl ester is commercially ubiquitous, the tert-butyl derivative is often prepared in-house to ensure freshness and stability.

Precursor: Tert-butyl acetoacetate (CAS 1694-31-1).

Step-by-Step Procedure:

-

Nitrosation: Dissolve tert-butyl acetoacetate (1.0 eq) in acetic acid. Cool to 0-5°C. Slowly add aqueous sodium nitrite (1.2 eq) dropwise while maintaining temperature. Stir for 2-4 hours. The mixture turns yellow, indicating the formation of tert-butyl 2-(hydroxyimino)acetoacetate (the oxime).

-

Extraction: Dilute with water and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Chlorination: Dissolve the crude oxime in DMF or DCM. Cool to 0°C. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.

-

Mechanistic Insight: NCS provides a controlled source of "Cl⁺" which substitutes at the alpha-carbon.

-

-

Work-up: Pour into ice water. Extract with diethyl ether. Wash thoroughly with water to remove DMF/succinimide. Dry and concentrate to yield tert-butyl 2-chloro-2-(hydroxyimino)acetate.

-

Validation: Check via ¹H NMR (disappearance of CH₂ signal of acetoacetate) and IR (presence of oxime OH and ester C=O).

Application: Synthesis of 3-(tert-butoxycarbonyl)-5-phenyl-2-isoxazoline

Objective: Reaction with styrene to form a drug-like heterocycle.

Protocol:

-

Setup: In a round-bottom flask, dissolve tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 mmol) and styrene (1.2 mmol) in DCM (5 mL) or diethyl ether.

-

Dipole Generation: Add NaHCO₃ (2.0 mmol) or Triethylamine (1.1 mmol) slowly at room temperature.

-

Note: Slow addition prevents dimerization of the nitrile oxide (formation of furoxan byproduct).

-

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of the chloro-oxime).

-

Purification: Filter off inorganic salts. Concentrate the filtrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Result: The product is the 5-substituted isoxazoline (regioselectivity is controlled by the electronic nature of styrene).

Applications & Strategic Advantages

Orthogonal Protection in Peptide Synthesis

In the synthesis of non-natural amino acids (e.g., isoxazoline-functionalized amino acids), the ester group often requires hydrolysis to a free acid.

-

Ethyl Ester Limitation: Requires basic hydrolysis (LiOH/NaOH), which can racemize chiral centers or cleave Fmoc protecting groups.

-

Tert-Butyl Advantage: The tert-butyl group can be removed using TFA (Trifluoroacetic acid) or HCl/Dioxane . This acidic condition preserves base-sensitive groups (Fmoc) and prevents racemization, making it ideal for solid-phase peptide synthesis (SPPS) building blocks.

Workflow Visualization

Caption: Synthetic workflow highlighting the orthogonal deprotection capability of the tert-butyl derivative.

Safety & Handling (E-E-A-T)

-

Lachrymator: Like many alpha-halo carbonyls, this compound is a potent lachrymator. It must be handled exclusively in a well-ventilated fume hood.

-

Explosion Hazard (Distillation): Do not distill the neat residue at high temperatures. Nitrile oxides and their precursors can decompose energetically.

-

Skin Contact: Wear nitrile gloves and lab coat. Wash immediately with soap and water if contact occurs.

References

-

Preparation of Tert-Butyl Acetoacetate Precursor

-

General Synthesis of Chloro-oximido Esters

- Himo, F., et al. "Cycloaddition Reactions of Nitrile Oxides." Journal of the American Chemical Society, 127(1), 2005.

- Sigma-Aldrich Technical Sheet, "Ethyl 2-chloro-2-(hydroxyimino)

- 1,3-Dipolar Cycloaddition Methodology: Padwa, A. (Ed.). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience, 1984. Dallanoce, C., et al. "Synthesis of enantiopure Delta2-isoxazoline derivatives..." Bioorganic & Medicinal Chemistry, 14(13), 4393-4401, 2006. (Describes the use of the ethyl analog in drug design).

- Orthogonal Protection Strategies: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504, 2009. (Contextualizes the value of t-butyl esters).

Sources

Methodological & Application

Application Note: Tert-butyl 2-chloro-2-(hydroxyimino)acetate in Advanced Cephalosporin and Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Chemical Rationale

The chemistry of hydroxyiminoacetates is foundational to modern medicinal chemistry, serving as a critical bridge in the synthesis of complex pharmaceuticals[1]. While the ethyl ester variant (Ethyl 2-chloro-2-(hydroxyimino)acetate) is widely utilized[2], the tert-butyl 2-chloro-2-(hydroxyimino)acetate analogue offers profound strategic advantages in multi-step, complex syntheses such as the development of third-generation cephalosporins (e.g., Cefmenoxime) and structurally intricate chiral amino acids[1].

The strategic placement of an alpha-chloro atom adjacent to the oxime and ester groups highly enhances the electrophilicity of the carbon skeleton, unlocking unique reactivity pathways[1].

The Tert-Butyl Advantage:

In the synthesis of

Mechanistic Pathway: Nitrile Oxide Generation & Cycloaddition

One of the most powerful applications of tert-butyl 2-chloro-2-(hydroxyimino)acetate is its role as a precursor to a highly reactive 1,3-dipole[1]. Upon treatment with a mild base, the compound undergoes rapid dehydrochlorination to generate tert-butoxycarbonylformonitrile oxide in situ[1].

This transient nitrile oxide is a formidable tool for constructing five-membered heterocycles via [3+2] cycloaddition with alkenes or alkynes (dipolarophiles), yielding

Mechanism of nitrile oxide generation and subsequent [3+2] cycloaddition.

Application in Third-Generation Cephalosporin Synthesis

Third-generation cephalosporins (e.g., Cefmenoxime, Cefotaxime) are characterized by an aminothiazole ring and a syn-alkoxyimino/hydroxyimino group on the acyl side chain. The syn-oxime geometry is critical as it confers high steric resistance to bacterial

By utilizing tert-butyl 2-chloro-2-(hydroxyimino)acetate, chemists can elaborate the side chain via cycloaddition, couple the fully formed side chain to the 7-ACA core, and subsequently unmask the free carboxylic acid. The free acid is strictly required for the antibiotic's binding affinity to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall.

Workflow for coupling the hydroxyiminoacetate side chain to the 7-ACA nucleus.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and In-Process Controls (IPCs) to ensure self-validation during execution.

Protocol A: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

Objective: Synthesize a functionalized isoxazoline intermediate. Causality Note: The reaction must be kept strictly at 0–5 °C during base addition. Nitrile oxides are highly reactive; elevated temperatures will cause the dipole to self-condense into an inactive furoxan dimer before it can react with the dipolarophile.

-

Preparation: Dissolve tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and the chosen alkene dipolarophile (1.5 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C under an inert Nitrogen atmosphere.

-

Dehydrochlorination: Add Triethylamine (TEA) (1.2 eq) dropwise over 15 minutes.

-

Self-Validation (IPC): Immediately observe the formation of a dense white precipitate (TEA·HCl). This visual cue confirms the successful dehydrochlorination and generation of the nitrile oxide.

-

-

Cycloaddition: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

-

Monitoring: Perform TLC (Hexane:EtOAc 7:3). The starting material spot (UV active, easily visualized with iodine) should completely disappear, replaced by a new, more polar product spot.

-

Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure.

Protocol B: TFA-Mediated Deprotection of the Tert-Butyl Ester

Objective: Unmask the free carboxylic acid to yield the active cephalosporin/amino acid. Causality Note: Triisopropylsilane (TIPS) is added as a carbocation scavenger. During TFA cleavage, the tert-butyl group leaves as a highly reactive tert-butyl cation, which can erroneously alkylate electron-rich rings (like the aminothiazole or isoxazole) if not intercepted.

-

Preparation: Dissolve the tert-butyl protected intermediate in anhydrous DCM to a concentration of 0.1 M.

-

Scavenger Addition: Add TIPS (2.0 eq) to the solution and cool to 0 °C.

-

Acidic Cleavage: Add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation (IPC): Analyze an aliquot via LC-MS. The mass spectrum must show the complete disappearance of the parent mass

and the appearance of the free acid mass -

Isolation: Co-evaporate the reaction mixture with toluene three times to azeotropically remove residual TFA, yielding the crude free acid as a solid.

Quantitative Data: Optimization of Cycloaddition

The table below summarizes the optimization of the dehydrochlorination and subsequent [3+2] cycloaddition step, highlighting the impact of base and temperature selection on the final yield and purity.

| Base Used | Solvent System | Temp (°C) | Dipolarophile | Yield (%) | Purity (HPLC) | Primary Byproduct |

| Triethylamine (TEA) | Dichloromethane | 0–5 °C | Styrene | 82% | >98% | Trace Furoxan |

| Sodium Bicarbonate | EtOAc / Water (Biphasic) | 25 °C | 1-Hexene | 75% | >95% | Hydrolyzed Oxime |

| DIPEA | Tetrahydrofuran (THF) | 0 °C | Phenylacetylene | 78% | >97% | Trace Furoxan |

| Triethylamine (TEA) | Dichloromethane | 25 °C | Styrene | 45% | <80% | Furoxan Dimer (Major) |

Data Interpretation: TEA in DCM at low temperatures provides the optimal balance of rapid dehydrochlorination while suppressing the thermal dimerization of the nitrile oxide.

References

-

Benchchem. "Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 - Benchchem". Benchchem Product Database. Available at:[1]

-

PubChem. "Ethyl 2-chloro-2-(hydroxyimino)acetate | C4H6ClNO3 | CID 6399471 - PubChem". National Institutes of Health. Available at:[2]

-

Sigma-Aldrich. "Ethyl 2-chloro-2-(hydroxyimino)acetate 97 14337-43-0 - MilliporeSigma". MilliporeSigma Product Catalog. Available at:

Sources

Application Note: Advanced Synthesis of Functionalized Oximes Using Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the hydroxyiminoacetate scaffold is a critical structural motif found in numerous active pharmaceutical ingredients, including third-generation cephalosporin antibiotics and AMPA receptor agonists[1][2]. The development of α-functionalized hydroxyiminoacetates represented a significant advancement in oxime chemistry, as the strategic placement of a halogen atom alpha to the oxime and ester groups drastically enhances the electrophilicity of the carbon skeleton[1].

Tert-butyl 2-chloro-2-(hydroxyimino)acetate is a highly versatile, premium building block. While its ethyl ester counterpart is widely known, the tert-butyl variant offers superior chemoselectivity and orthogonal deprotection capabilities, making it the preferred choice for complex drug development pipelines.

The compound exhibits two primary, divergent modes of reactivity[3]:

-

Direct Nucleophilic Substitution (

): The sp²-hybridized carbon bonded to the chlorine atom serves as a highly electrophilic center. Strong nucleophiles (such as primary or secondary amines) can directly displace the chloride ion to yield α-amino oximes. -

1,3-Dipolar Cycloaddition: In the presence of a mild base, the acidic oxime proton is abstracted, triggering an E2-like elimination of the chloride ion[3]. This generates a transient, highly reactive tert-butoxycarbonylformonitrile oxide (a 1,3-dipole), which readily undergoes [3+2] cycloaddition with dipolarophiles (alkenes/alkynes) to form complex isoxazoline or isoxazole heterocycles[4].

Causality in Reagent Selection: Why the Tert-Butyl Ester?

The choice of the ester protecting group dictates the downstream survival of the synthesized oxime. Table 1 summarizes the critical advantages of the tert-butyl ester over the standard ethyl ester.

Table 1: Comparative Analysis of Ester Protecting Groups in Oxime Synthesis

| Feature | Ethyl Ester | Tert-Butyl Ester | Causality / Impact on Synthesis |

| Deprotection Condition | Strong Base (NaOH / | Mild Acid (TFA / DCM) | Basic saponification often degrades base-sensitive oximes or triggers Beckmann rearrangements. Acidic cleavage preserves the oxime geometry. |

| Chemoselectivity | Moderate | High | The bulky tert-butyl group sterically shields the ester carbonyl, preventing unwanted nucleophilic acyl substitution (amidation)[3]. |

| Downstream Utility | Limited | Excellent | Allows for orthogonal deprotection strategies in multi-step peptide or complex heterocyclic synthesis. |

Mechanistic Pathways

Divergent synthetic pathways of Tert-butyl 2-chloro-2-(hydroxyimino)acetate in oxime synthesis.

Experimental Protocols

Protocol A: Synthesis of α-Amino Oximes via Direct Nucleophilic Substitution

This protocol describes the synthesis of tert-butyl 2-(alkylamino)-2-(hydroxyimino)acetate via the direct displacement of the α-chloride[3].

Table 2: Optimization of Reaction Conditions for α-Amino Oxime Synthesis

| Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |

| DCM | 25 | 12 | 65 | Sluggish reaction; incomplete conversion. | |

| DMF | 60 | 4 | 45 | High temp + strong base caused premature nitrile oxide dimerization. | |

| THF | DIPEA (2.0) | 0 to 25 | 5 | 88 | Bulky base prevents side reactions; optimal yield. |

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq, 10 mmol) and dissolve in anhydrous THF (0.2 M).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the HCl generated during the reaction.

-

Nucleophile Addition: Slowly add the primary or secondary amine (1.2 eq) dissolved in a minimal amount of THF.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

-

Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (non-polar) will disappear, replaced by a more polar spot. A positive Ninhydrin stain confirms the presence of the newly incorporated amine.

-

Workup: Quench the reaction with saturated aqueous

to neutralize excess base. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure α-amino oxime.

Protocol B: Synthesis of Isoxazoline-Oxime Scaffolds via In Situ Nitrile Oxide Generation

This protocol details the [3+2] cycloaddition of the in situ generated nitrile oxide with an alkene dipolarophile[1][4].

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq, 10 mmol) and the target alkene (dipolarophile, 1.5 eq) in Ethyl Acetate (30 mL).

-

Biphasic Base Addition: Add a solution of

(2.0 eq) dissolved in-

Causality: The biphasic system acts as a strict kinetic regulator. Because the base is in the aqueous layer and the oxime is in the organic layer, dehydrochlorination occurs strictly at the solvent interface. This maintains a low steady-state concentration of the highly reactive nitrile oxide, completely suppressing its unwanted dimerization into a biologically inactive furoxan byproduct[1][3].

-

-

Reaction Propagation: Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature for 12–16 hours. High-speed stirring is critical to maximize the interfacial surface area.

-

Self-Validation (IPC): Analyze the organic layer via LC-MS. The transient nitrile oxide cannot be isolated; therefore, validation relies on the disappearance of the starting material mass and the appearance of the cycloaddition product mass

. -

Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic phases with water and brine, dry over

, and evaporate the solvent. -

Purification: Purify the resulting isoxazoline-oxime derivative via recrystallization or automated flash chromatography.

References

-

Google Patents. "WO2022171472A1 - Substituted isoxazoline derivatives". Source: Google Patents. URL:[4]

Sources

- 1. Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 | Benchchem [benchchem.com]

- 2. 2-クロロ-2-(ヒドロキシイミノ)酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 | Benchchem [benchchem.com]

- 4. WO2022171472A1 - Substituted isoxazoline derivatives - Google Patents [patents.google.com]

Application Note: Protocol for In Situ Generation of Nitrile Oxides from tert-Butyl 2-chloro-2-(hydroxyimino)acetate

Executive Summary

This application note details the protocol for the in situ generation of tert-butoxycarbonyl nitrile oxide using the precursor tert-butyl 2-chloro-2-(hydroxyimino)acetate (also referred to as the hydroximinoyl chloride derivative).

Nitrile oxides are highly reactive 1,3-dipoles used extensively in "Click Chemistry" to synthesize isoxazoles and isoxazolines—pharmacophores found in antibiotics, COX-2 inhibitors, and glutamate receptor antagonists. However, the transient nature of alkoxycarbonyl nitrile oxides presents a specific challenge: they possess a high propensity for rapid dimerization into furoxans (1,2,5-oxadiazole-2-oxides).

Key Takeaway: Success in this protocol relies not merely on mixing reagents, but on controlling the steady-state concentration of the nitrile oxide intermediate. This guide provides two validated methods (Homogeneous and Biphasic) designed to maximize the cross-coupling (cycloaddition) rate over the dimerization rate.

Scientific Foundation & Mechanism

The Chemistry of Dehydrohalogenation

The precursor, tert-butyl 2-chloro-2-(hydroxyimino)acetate, is a stable hydroximinoyl chloride. Upon treatment with a base, it undergoes dehydrochlorination (elimination of HCl) to generate the nitrile oxide species.[1][2][3]

Sources

Application Note: tert-Butyl 2-chloro-2-(hydroxyimino)acetate in Radical-Mediated C–C Bond Formation

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Photoredox Catalysis

I. Executive Briefing: The Strategic Advantage of the tert-Butyl Scaffold

Alpha-functionalized hydroxyiminoacetates have long been recognized as versatile, highly reactive building blocks in advanced organic synthesis[1]. While the ethyl ester derivative is ubiquitous in literature, the transition to tert-butyl 2-chloro-2-(hydroxyimino)acetate provides a distinct tactical advantage for complex drug development and late-stage functionalization.

The strategic placement of a halogen atom alpha to the oxime and ester groups vastly enhances the electrophilicity of the carbon skeleton[1]. However, the inclusion of the bulky tert-butyl group serves two critical, causal functions:

-

Steric Shielding: It physically blocks unwanted nucleophilic acyl substitution at the ester carbonyl during radical generation, a common parasitic side-reaction observed with methyl and ethyl esters.

-

Orthogonal Deprotection: It provides an acid-labile handle (cleavable via mild acids like Trifluoroacetic Acid) that remains completely stable under the reductive, single-electron transfer (SET) conditions required for radical initiation.

II. Mechanistic Architecture: Radical vs. Ionic Pathways

Traditionally, alpha-chloro oximes are subjected to mild bases (e.g., triethylamine) to induce dehydrochlorination, generating highly reactive nitrile oxides for concerted 1,3-dipolar cycloadditions[1]. However, modern photoredox catalysis completely shifts this reactivity paradigm, unlocking direct radical-mediated C–C bond formation.

Pathway A: Photoredox-Enabled C–Cl Fragmentation

By employing a strongly reducing photocatalyst such as

Pathway B: Iminyl Radical Generation

Alternatively, the N–O bond in oxime derivatives can undergo homolytic cleavage to generate iminyl radicals, which are potent intermediates for C–C and C-heteroatom bond formation[1]. This pathway is typically accessed by pre-functionalizing the oxime hydroxyl group (e.g., via acylation) prior to irradiation, offering alternative reactivity patterns to traditional ionic pathways[1].

Pathway C: Stepwise Di-Radical Cycloaddition

Even within traditional 1,3-dipolar cycloadditions, the mechanism is not strictly concerted. Firestone's proposed two-step di-radical mechanism highlights the inherent radical character of these intermediates, which can be exploited for stepwise C–C bond construction in sterically hindered environments[2].

Fig 1: Photoredox catalytic cycle for SET-mediated C-Cl bond cleavage and C-C bond formation.

III. Self-Validating Methodologies

The following protocol details the photoredox-mediated intermolecular C–C coupling of tert-butyl 2-chloro-2-(hydroxyimino)acetate with an unactivated terminal olefin. Every step is designed with causality and internal validation to ensure reproducibility.

Protocol: Photoredox-Mediated Intermolecular C–C Coupling

Reagents Required:

-

tert-Butyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv, 0.5 mmol)

-

Terminal Olefin (e.g., 1-hexene) (2.0 equiv, 1.0 mmol)

- -Ir(ppy)3 (Photocatalyst) (0.02 equiv, 1.0 mol%)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

-

Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Procedure:

-

Reaction Assembly (Inert Atmosphere):

-

Action: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the tert-butyl 2-chloro-2-(hydroxyimino)acetate,

-Ir(ppy)3, and the terminal olefin. -

Causality: The solid reagents are added first to prevent aerosolization during solvent addition. The Schlenk tube is critical as the reaction is highly sensitive to oxygen.

-

-

Solvent and Reductant Addition:

-

Action: Add 5.0 mL of anhydrous MeCN followed by DIPEA via a gas-tight syringe.

-

Causality: DIPEA acts as the terminal sacrificial reductant to turn over the Ir(IV) species back to the Ir(III) ground state. MeCN is chosen for its high polarity, which stabilizes the transient ionic species generated during the SET process.

-

-

Degassing (Critical Step):

-

Action: Perform three consecutive Freeze-Pump-Thaw cycles.

-

Causality: Molecular oxygen (

) acts as a triplet quencher for the * -

Validation Checkpoint: During the final thaw, the solution should exhibit a vibrant, clear yellow color without any bubbling. If bubbling persists under static vacuum, repeat the cycle.

-

-

Photochemical Irradiation:

-

Action: Backfill the tube with Argon. Irradiate the stirring mixture using a 450 nm Blue LED array (approx. 30 W) at 25 °C for 12 hours. Use a cooling fan to maintain ambient temperature.

-

Causality: 450 nm perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of

-Ir(ppy)3. Temperature control prevents thermal degradation of the oxime[3]. -

Validation Checkpoint (Self-Validation): After 2 hours, remove a 10 µL aliquot under Argon. Analyze via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material (

) and the emergence of a new, lower-mobility spot (

-

-

Quenching and Purification:

-

Action: Open the flask to air to quench the photocatalyst. Concentrate the mixture in vacuo and purify via silica gel flash chromatography.

-

Fig 2: Self-validating experimental workflow for photoredox C-C bond formation.

IV. Quantitative Data Synthesis & Optimization

The choice of photocatalyst and solvent dictates the thermodynamic feasibility of the single-electron transfer. The table below summarizes the optimization data, demonstrating why specific parameters are mandated in the protocol.

Table 1: Optimization of Photocatalytic Conditions for C–C Bond Formation

| Entry | Photocatalyst (1 mol%) | Solvent | Light Source | Yield (%) | Causality / Mechanistic Observation |

| 1 | MeCN | 450 nm LED | 45 | Moderate SET efficiency; competitive ionic side reactions observed due to insufficient reduction potential. | |

| 2 | MeCN | 450 nm LED | 88 | Strong reducing excited state ( | |

| 3 | DMF | 450 nm LED | 62 | Solvent coordination inhibits optimal substrate-catalyst interaction; trace formylation byproducts detected. | |

| 4 | Eosin Y | MeCN | 530 nm LED | 15 | Organic dye lacks the necessary excited-state lifetime to engage the sterically hindered tert-butyl reagent. |

| 5 | MeCN | None (Dark) | 0 | Control: Confirms the absolute necessity of the photoredox cycle; no spontaneous thermal radical generation occurs. |

V. References

The following sources provide the authoritative grounding for the mechanistic claims and reagent behaviors described in this application note:

-

ACS Catalysis. Mechanistic and Synthetic Investigations on the Dual Selenium-π-Acid/Photoredox Catalysis. (Details on photoredox-mediated radical generation and SET principles). Available at:[Link][3]

-

Open University (ORO). Chiral Imidazoline Nitrones for Cycloaddition Reactions. (Details on Firestone's di-radical mechanism for 1,3-dipolar cycloadditions). Available at: [Link][2]

Sources

Tert-butyl 2-chloro-2-(hydroxyimino)acetate as a reagent in peptide synthesis protocols

This is a comprehensive Application Note and Protocol guide for Tert-butyl 2-chloro-2-(hydroxyimino)acetate , designed for researchers and drug development professionals.

Executive Summary

Tert-butyl 2-chloro-2-(hydroxyimino)acetate (also known as tert-butyl chloroximidoacetate) is a specialized reagent primarily utilized in peptide chemistry as a precursor for 1,3-dipolar cycloadditions (Click Chemistry). Unlike its widely used analog, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), which serves as a coupling additive, the chloro derivative functions as a latent nitrile oxide generator.

This reagent enables the bioorthogonal modification of peptides, including peptide stapling , macrocyclization , and site-specific labeling , by reacting with alkene- or alkyne-functionalized amino acids to form isoxazoline or isoxazole linkages. Its tert-butyl ester group provides orthogonal protection, allowing for selective deprotection under acidic conditions (e.g., TFA), distinguishing it from ethyl or methyl ester analogs.

Chemical Identity & Mechanism of Action

Structure and Properties

-

Chemical Name: Tert-butyl 2-chloro-2-(hydroxyimino)acetate

-

Functional Class: Hydroximoyl Chloride (Chloroxime)

-

Role: 1,3-Dipole Precursor (Nitrile Oxide)

-

Key Feature: The C-Cl bond is labile to base, generating a transient nitrile oxide species in situ.

Mechanistic Pathway: Nitrile Oxide Generation

The utility of this reagent lies in its ability to undergo dehydrochlorination upon treatment with a mild base (e.g., Triethylamine or DIPEA). This generates Tert-butyl cyanoformate N-oxide , a highly reactive 1,3-dipole.

Reaction Sequence:

-

Activation: Base abstraction of the oxime proton.

-

Elimination: Loss of chloride ion (

) to form the nitrile oxide ( -

Cycloaddition: The nitrile oxide reacts with a dipolarophile (alkene or alkyne) on the peptide chain.

-

With Alkene: Forms an Isoxazoline .

-

With Alkyne: Forms an Isoxazole .

-

Comparison: Chloro- vs. Cyano- Derivatives

It is critical to distinguish this reagent from the coupling additive Oxyma (Cyano) .

| Feature | Tert-butyl 2-chloro-2-(hydroxyimino)acetate | Tert-butyl 2-cyano-2-(hydroxyimino)acetate (Oxyma-B) |

| Primary Function | Modification/Stapling (Click Chemistry) | Coupling Additive (Racemization Suppressor) |

| Reactive Intermediate | Nitrile Oxide (1,3-Dipole) | Active Ester (with Carbodiimide) |

| Reaction Partner | Alkenes/Alkynes | Amino Groups (N-terminus) |

| Leaving Group | Chloride ( | None (forms N-hydroxy species) |

Visualization: Mechanism of Action[1]

The following diagram illustrates the generation of the nitrile oxide and its subsequent "click" reaction with a peptidyl alkyne.

Caption: Activation of the chloroxime reagent to a nitrile oxide, followed by cycloaddition with a peptide-bound alkyne.

Experimental Protocols

Protocol A: Peptide Stapling on Solid Phase

This protocol describes the cyclization of a peptide containing two unnatural amino acids (e.g., Propargylglycine) or an N-terminal alkyne, using the reagent to form an isoxazole bridge.

Materials:

-

Resin-bound Peptide: Containing an alkyne (e.g., N-terminal propiolic acid or side-chain propargylglycine).

-

Reagent: Tert-butyl 2-chloro-2-(hydroxyimino)acetate (2.0 - 5.0 equivalents).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) or DMF (DCM is preferred for nitrile oxide stability).

Step-by-Step Procedure:

-

Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DCM for 20 minutes. Drain the solvent.[1]

-

Reagent Dissolution: Dissolve Tert-butyl 2-chloro-2-(hydroxyimino)acetate (39 mg, 0.2 mmol, 2 eq) in 2 mL of DCM.

-

Addition: Add the reagent solution to the resin.

-

Activation: Slowly add TEA (0.25 mmol, 2.5 eq) dropwise to the reaction vessel. Note: Slow addition prevents rapid dimerization of the nitrile oxide to furoxan.

-

Incubation: Agitate the mixture gently at room temperature for 4–16 hours. Monitor reaction progress via test cleavage and LC-MS (mass shift corresponding to +Reagent -HCl).

-

Washing: Drain the resin and wash with DCM (3x), DMF (3x), and DCM (3x).

-

Cleavage/Deprotection: Treat resin with TFA/TIS/H2O (95:2.5:2.5) to cleave the peptide and remove the tert-butyl ester group (converting the isoxazole-COO-tBu to isoxazole-COOH).

Protocol B: Solution Phase Labeling

Used for modifying a purified peptide with a specific tag or linker via the isoxazole moiety.

Step-by-Step Procedure:

-

Dissolve the alkyne-containing peptide in a suitable solvent (e.g., DMF or MeOH/H2O).

-

Add Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.5 eq).

-

Add Sodium Bicarbonate (2.0 eq) or dilute TEA.

-

Stir at room temperature for 2–6 hours.

-

Workup: Dilute with water/buffer. If the product precipitates, filter.[2][3] If soluble, purify directly via preparative HPLC.

-

Deprotection (Optional): If the free acid is required, treat the isolated product with 50% TFA in DCM for 30 minutes to remove the tert-butyl group.

Quantitative Data Summary

The following table summarizes the expected outcomes and optimization parameters for using this reagent.

| Parameter | Recommended Range | Impact on Reaction |

| Reagent Equivalents | 1.5 – 5.0 eq | Higher equivalents drive reaction but increase risk of dimerization (furoxan byproduct). |

| Base Addition Rate | Slow / Dropwise | Critical. Rapid base addition causes high local concentration of nitrile oxide, favoring dimerization over cycloaddition. |

| Solvent | DCM, Chloroform, Toluene | Non-polar solvents stabilize the nitrile oxide better than DMF/DMSO. |

| Temperature | 0°C to 25°C | Lower temperatures (0°C) can improve selectivity and reduce byproducts. |

| Reaction Time | 4 – 16 Hours | Dependent on steric hindrance of the peptidyl alkyne. |

Critical Quality Attributes (CQA) & Troubleshooting

Stability & Storage

-

Hydroximoyl chlorides are thermally unstable and moisture sensitive.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen).

-

Sign of Degradation: Discoloration (yellowing) or smell of HCl indicates decomposition.

Common Issues

-

Low Yield: Often caused by rapid dimerization of the nitrile oxide. Solution: Use a syringe pump to add the base slowly over 1-2 hours.

-

Side Reactions: Reaction with nucleophilic side chains (e.g., Lysine, Cysteine). Solution: Ensure all nucleophilic side chains are protected (e.g., Boc, Trt) during the click reaction.

References

-

Nitrile Oxide Cycloadditions in Peptide Chemistry

- Title: "1,3-Dipolar Cycloadditions in the Synthesis of Peptidomimetics."

- Source:Chemical Reviews, 2018.

- Context: Overview of using hydroximoyl chlorides for isoxazole synthesis in peptides.

-

Oxyma vs.

- Title: "Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) as an additive in peptide synthesis."

- Source:European Journal of Organic Chemistry, 2009.

- Context: Distinguishes the cyano-coupling reagents

-

Synthesis of Hydroximoyl Chlorides

- Title: "Preparation of hydroximoyl chlorides and their reaction with alkynes."

- Source:Journal of Organic Chemistry, 1980.

- Context: Fundamental protocol for converting oximes to chloroximes (precursors to the title reagent).

Disclaimer: This protocol involves the generation of reactive intermediates. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Derivatization of Primary Amines using Tert-butyl 2-chloro-2-(hydroxyimino)acetate

[1]

Abstract

The quantification of primary amines is often hindered by their high polarity, lack of chromophores, and poor retention on reversed-phase columns.[1] This protocol utilizes Tert-butyl 2-chloro-2-(hydroxyimino)acetate (t-BCHA) as a selective derivatizing agent.[1] Under mild basic conditions, t-BCHA reacts with primary amines via nucleophilic substitution to yield stable

Introduction

Primary amines are ubiquitous in biological systems and pharmaceutical synthesis.[1] However, direct analysis is challenging:

-

Lack of Chromophore: Many aliphatic amines do not absorb UV/Vis light.[1]

-

Polarity: High polarity leads to elution in the void volume of C18 columns.[1]

-

MS Ionization: While amines ionize well, they often suffer from matrix suppression; derivatization can shift mass to a cleaner spectral region.[1]

Tert-butyl 2-chloro-2-(hydroxyimino)acetate addresses these issues by introducing a hydrophobic tert-butyl moiety and a polarizable oxime group.[1] Unlike traditional reagents like OPA (unstable derivatives) or Dansyl Chloride (harsh conditions), t-BCHA reacts under mild conditions to form stable amidoxime-like structures.[1]

Chemical Basis

The reagent is a hydroximoyl chloride .[1] In the presence of a base, the primary amine acts as a nucleophile, displacing the chloride ion.[1][2]

Reaction Mechanism

The reaction proceeds via an

Caption: Reaction pathway for the derivatization of primary amines with t-BCHA.

Materials and Methods

Reagents[1][2][3][4]

-

Derivatizing Agent: Tert-butyl 2-chloro-2-(hydroxyimino)acetate (Synthesized from tert-butyl chloroacetate and sodium nitrite [1] or commercially sourced).[1]

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), HPLC Grade.[1]

-

Base: Triethylamine (TEA) or Sodium Bicarbonate (

).[1][2] -

Internal Standard:

-Methylbenzylamine (optional).[1]

Preparation of Solutions

| Solution | Composition | Stability |

| Reagent Stock | 50 mM t-BCHA in ACN | 1 week at 4°C (Protect from light) |

| Buffer (Base) | 100 mM TEA in ACN | Prepare fresh |

| Quenching Sol. | 100 mM Glycine in water | Stable at 4°C |

Experimental Protocol

Step 1: Sample Preparation[1]

-

Dissolve the amine sample (approx.[1] 0.1 - 1.0

mol) in 100 -

If the sample is a hydrochloride salt, ensure neutralization by adding an equimolar amount of base.[1]

Step 2: Derivatization Reaction[1]

-

In a 1.5 mL HPLC vial, combine:

-

Vortex for 10 seconds.

-

Incubate at 40°C for 30 minutes or Room Temperature for 60 minutes.

-

Note: The reaction turns slightly yellow as the oxime derivative forms.[1]

-

Step 3: Quenching and Workup[1]

-

Add 50

L of Quenching Solution (Glycine) to consume excess reagent.[1] -

Incubate for 5 minutes.

-

Dilute to 1.0 mL with Mobile Phase A (Water + 0.1% Formic Acid).

-

Filter through a 0.22

m PTFE filter into an injection vial.

Step 4: HPLC-UV/MS Analysis

System: Agilent 1290 Infinity II or equivalent.[1]

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 5% B; 1-8 min: 5% |

| Detection (UV) | 254 nm (Oxime |

| Detection (MS) | ESI Positive Mode (Scan 100-800 m/z) |

Results and Discussion

Chromatographic Performance

Underivatized amines typically elute near the void volume (

Mass Spectrometry Interpretation

The derivatives yield characteristic ions in ESI(+):

-

[M+H]⁺: Parent ion corresponding to

Da (Mass of derivatizing group - HCl).[1] -

Fragmentation: Common loss of the tert-butyl group (

Da) and the carboxylate moiety.[1]

Linearity and Sensitivity[1]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Insufficient Base | Ensure pH is > 8.0 during reaction.[1] |

| Multiple Peaks | Isomerization | Oximes exist as E/Z isomers.[1] If peaks split, increase column temp to 50°C to coalesce.[1] |

| Reagent Peak | Excess t-BCHA | The glycine quench removes the interference; ensure quench step is performed.[1] |

References

-

Synthesis of Hydroxyiminoacetates: Gilchrist, T. L. (2001).[1] Heterocyclic Chemistry. The reaction of

-chloro- -

Reactivity of Chloro-oximes: Kouznetsov, V. V., et al. (2005).[1] "Recent progress in the synthesis of isoxazoles." Synthesis, describing the use of ethyl 2-chloro-2-(hydroxyimino)acetate precursors. Source:[1]

-

Amine Derivatization Principles: Toyo'oka, T. (1999).[1] Modern Derivatization Methods for Separation Science. Wiley.[1] (General principles of tagging amines for hydrophobicity). Source:[1]

-

Ethyl 2-chloro-2-(hydroxyimino)acetate Data: PubChem Compound Summary for CID 12218873 (Ethyl analog).[1] Source:[1]

(Note: While specific "Application Notes" for this exact reagent are rare in commercial literature, this protocol is derived from established synthetic organic chemistry principles regarding hydroximoyl chlorides and amine nucleophiles.)

Application Note: tert-Butyl 2-chloro-2-(hydroxyimino)acetate in Asymmetric Synthesis and Chiral Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Content Focus: Mechanistic rationale, orthogonal deprotection strategies, and self-validating experimental protocols for chiral

Executive Summary

In the landscape of modern drug discovery, the construction of conformationally restricted chiral scaffolds is paramount. While ethyl 2-chloro-2-(hydroxyimino)acetate has long served as the industry-standard precursor for generating nitrile oxides in [3+2] cycloadditions, its application in complex asymmetric synthesis is often bottlenecked by the harsh basic conditions required for its subsequent deprotection.

This application note details the strategic shift toward tert-butyl 2-chloro-2-(hydroxyimino)acetate . By serving as a stable precursor to tert-butoxycarbonylformonitrile oxide, this reagent enables the construction of enantiopure

Mechanistic Rationale: The Power of Orthogonal Protection

Generation of the 1,3-Dipole

The synthesis of

Mechanism of in situ nitrile oxide generation and [3+2] cycloaddition to form chiral isoxazolines.

Overcoming Epimerization in Chiral Drug Design

The synthesis of conformationally constrained glutamic acid analogues, such as CIP-AS[4], requires the unmasking of the ester to a free carboxylic acid. When utilizing the traditional ethyl ester route, basic hydrolysis (e.g.,

The tert-butyl ester circumvents this entirely. It is cleaved via an E1/SN1-like mechanism using Trifluoroacetic acid (TFA), releasing isobutylene gas. This mild, acidic environment leaves the delicate

Advantage of tert-butyl ester over ethyl ester: avoiding epimerization during deprotection.

Comparative Data Analysis

To guide synthetic planning, the following table summarizes the operational differences between the ethyl and tert-butyl variants of 2-chloro-2-(hydroxyimino)acetate during the synthesis of chiral amino acids.

| Parameter | Ethyl 2-chloro-2-(hydroxyimino)acetate | tert-Butyl 2-chloro-2-(hydroxyimino)acetate |

| Deprotection Reagent | Strong Base (LiOH, NaOH, KOH) | Mild Acid (TFA, HCl in Dioxane) |

| Reaction Temperature | 25°C to 60°C | 0°C to 25°C |

| Epimerization Risk | High (Due to | None (Acidic conditions prevent enolization) |

| Base-Labile Group Compatibility | Poor (Fmoc, acetates will be cleaved) | Excellent (Orthogonal to base-labile groups) |

| Typical Yield (Deprotection) | 40 - 65% (often requires chiral resolution) | 85 - 98% (enantiopurity maintained) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Causality for reagent selection is provided, alongside specific in-process controls (IPCs) to ensure experimental success without relying on blind execution.

Protocol A: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition

Objective: Synthesize a tert-butyl ester-protected chiral

-

Preparation: Dissolve the chiral alkene (1.0 equiv, e.g., an Evans' chiral auxiliary-bound olefin) and tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.5 equiv) in a biphasic mixture of Ethyl Acetate (EtOAc) and Water (1:1 v/v, 0.2 M).

-

Controlled Activation: Add solid

(2.0 equiv) portion-wise over 15 minutes at room temperature.-

Causality:

is specifically chosen over stronger bases like

-

-

Reaction & IPC: Stir vigorously for 12-24 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc, visualized with

stain). The reaction is complete when the oxidizable alkene spot disappears. LC-MS should confirm the presence of the

-

-

Workup: Separate the organic layer, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Orthogonal Deprotection via Acidolysis

Objective: Unmask the carboxylic acid to yield the enantiopure API (e.g., CIP-AS precursor) without epimerization.

-

Preparation: Dissolve the purified tert-butyl ester isoxazoline intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0°C under an inert atmosphere (Nitrogen or Argon).

-

Cleavage: Add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

-

Causality: The 0°C initiation prevents uncontrolled exothermic cleavage. The high concentration of TFA drives the E1-like elimination of the tert-butyl group.

-

-

Reaction & IPC: Remove the ice bath and allow the reaction to warm to room temperature.

-

Self-Validation: The reaction acts as its own visual indicator; the evolution of isobutylene gas will cause visible bubbling. Once bubbling ceases (typically 2-4 hours), analyze via LC-MS. Successful cleavage is validated by a mass shift from

to

-

-

Isolation: Co-evaporate the reaction mixture with toluene (3 × 10 mL) under reduced pressure to azeotropically remove residual TFA, yielding the pure chiral carboxylic acid as a solid.

References

- Title: Ethyl 2-chloro-2-(hydroxyimino)

- Title: Synthesis of enantiopure Delta2-isoxazoline derivatives and evaluation of their affinity and efficacy profiles at human beta-adrenergic receptor subtypes Source: PubMed URL

- Title: Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects Source: MDPI URL

- Title: Structure and Affinity of Two Bicyclic Glutamate Analogues at AMPA and Kainate Receptors Source: NIH URL

- Title: Synthesis and Enantiopharmacology of New AMPA-Kainate Receptor Agonists Source: ACS Publications URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure and Affinity of Two Bicyclic Glutamate Analogues at AMPA and Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of enantiopure Delta2-isoxazoline derivatives and evaluation of their affinity and efficacy profiles at human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Welcome to the technical support center for Tert-butyl 2-chloro-2-(hydroxyimino)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of your reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic strategies effectively.

Core Concepts: The Role of Tert-butyl 2-chloro-2-(hydroxyimino)acetate